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Compound of Interest

Compound Name: PF-562271

Cat. No.: B1679704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PF-562271, a potent, ATP-

competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2

(PYK2). It delves into the mechanism of action, quantitative inhibitory data, detailed

experimental protocols, and the critical signaling pathways affected by this compound.

Introduction to PF-562271
PF-562271 is a small molecule inhibitor that has been instrumental in elucidating the roles of

FAK and PYK2 in various cellular processes, including cell adhesion, migration, proliferation,

and survival.[1] FAK and PYK2 are non-receptor tyrosine kinases that are overexpressed in

numerous tumor types and are implicated in tumor progression and metastasis.[1][2] PF-
562271's ability to selectively inhibit these kinases has made it a valuable tool in cancer

research and a potential therapeutic agent.[3]

Mechanism of ATP-Competitive Inhibition
PF-562271 functions as a reversible, ATP-competitive inhibitor of both FAK and PYK2.[3][4]

This means that PF-562271 binds to the ATP-binding pocket of the kinase domain, directly

competing with the endogenous ATP substrate.[3] By occupying this site, PF-562271 prevents

the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's

catalytic activity.
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Crystallographic studies have revealed that PF-562271 forms two hydrogen bonds with the

kinase hinge region of FAK, a common interaction for ATP-competitive inhibitors.[3] This

interaction stabilizes an unusual helical conformation of the DFG (Asp-Phe-Gly) motif within the

activation loop. This induced conformation is thought to contribute to the inhibitor's potency and

selectivity.

Below is a diagram illustrating the mechanism of ATP-competitive inhibition by PF-562271.
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Caption: ATP-competitive inhibition of FAK/PYK2 by PF-562271.
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Quantitative Inhibitory Data
The potency of PF-562271 has been quantified through various in vitro and in vivo assays. The

half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

Target Assay Type IC50 (nM) Reference(s)

FAK Cell-free 1.5 [4][5][6][7]

Cell-based 5 [4][5]

PYK2 Cell-free 13-14 [4][5][6][7]

CDK1/CyclinB Cell-free 58 [5]

CDK2/CyclinE Cell-free 30 [5]

CDK3/CyclinE Cell-free 47 [5]

Fyn Cell-free 277 [8]

In vivo studies have demonstrated that oral administration of PF-562271 inhibits FAK

phosphorylation in a dose-dependent manner, with a calculated EC50 of 93 ng/mL in tumor-

bearing mice.[4][5]

Signaling Pathways Affected by PF-562271
FAK and PYK2 are central nodes in signaling pathways that regulate cell adhesion, migration,

and proliferation. By inhibiting these kinases, PF-562271 disrupts these critical cellular

functions.

FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of

FAK at Tyr397. This creates a binding site for Src family kinases, leading to further

phosphorylation and full activation of FAK. Activated FAK then phosphorylates downstream

substrates such as paxillin and p130Cas, leading to the activation of the Ras-ERK/MAPK and

PI3K-Akt pathways, which promote cell survival and proliferation.

PYK2 Signaling Pathway
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PYK2 is activated by stimuli that increase intracellular calcium levels and by G-protein coupled

receptors.[1] Similar to FAK, activated PYK2 can recruit Src and phosphorylate downstream

targets, including paxillin.[9] PYK2 plays a significant role in regulating ion channel function and

activating MAP kinase pathways.[10]

The following diagram illustrates the FAK and PYK2 signaling pathways and the points of

inhibition by PF-562271.
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Caption: Overview of FAK/PYK2 signaling and PF-562271 inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

ATP-competitive inhibition of PF-562271.

In Vitro Kinase Inhibition Assay
This assay measures the ability of PF-562271 to inhibit the phosphorylation of a substrate by

FAK or PYK2 in a cell-free system.

Materials:

Recombinant FAK or PYK2 enzyme

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

PF-562271

96-well plates

Plate reader

Procedure:

Prepare serial dilutions of PF-562271 in kinase buffer.

In a 96-well plate, add the kinase buffer, recombinant FAK or PYK2 enzyme, and the

substrate.

Add the serially diluted PF-562271 or vehicle control to the respective wells.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding EDTA).

Quantify the amount of phosphorylated substrate. This can be done using various methods,

such as ELISA with a phospho-specific antibody or luminescence-based assays that

measure the amount of ATP remaining.

Plot the percentage of inhibition against the logarithm of the PF-562271 concentration to

determine the IC50 value.

The following workflow diagram outlines the in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay

Start

Prepare Serial Dilutions of PF-562271
and Kinase Reaction Mix

Add Kinase, Substrate, and PF-562271
to 96-well Plate

Add ATP to Start Kinase Reaction

Incubate at 37°C

Stop Reaction (e.g., with EDTA)

Quantify Substrate Phosphorylation

Calculate IC50 Value

End

Click to download full resolution via product page

Caption: Experimental workflow for in vitro kinase inhibition assay.
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Western Blot Analysis of FAK/PYK2 Phosphorylation
This method is used to assess the effect of PF-562271 on the phosphorylation status of FAK

and PYK2 within cells.

Materials:

Cell culture reagents

PF-562271

Lysis buffer with phosphatase and protease inhibitors

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (total FAK/PYK2 and phospho-specific FAK/PYK2)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells to the desired confluency.

Treat cells with various concentrations of PF-562271 or vehicle control for a specified time.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-phospho-FAK Y397 and anti-total

FAK) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated to total FAK/PYK2.

Cell Viability/Proliferation Assay
Assays such as the MTT or MTS assay are used to determine the effect of PF-562271 on cell

viability and proliferation.

Materials:

Cells and cell culture reagents

PF-562271

96-well plates

MTT or MTS reagent

Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of PF-562271 or vehicle control.
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Incubate the cells for a specified period (e.g., 48-72 hours).

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

If using MTT, add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Conclusion
PF-562271 is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK and

PYK2. Its mechanism of action, inhibitory profile, and effects on key signaling pathways have

been extensively studied, making it an invaluable tool for cancer research and drug

development. The experimental protocols outlined in this guide provide a solid foundation for

researchers to further investigate the therapeutic potential of targeting the FAK and PYK2

signaling axes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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